Mechanistic Target Switch: WXM-1-170 Engages PI3K/AKT/GSK-3β/β-Catenin Axis Distinct from Indisulam's Molecular Glue Function
WXM-1-170 suppresses gastric cancer cell migration via attenuation of the PI3K/AKT/GSK-3β/β-catenin signaling pathway, a mechanism entirely distinct from indisulam's established role as a molecular glue that recruits DCAF15 to ubiquitinate RBM39 [1]. The anti-migratory effect of WXM-1-170 is not blocked by the PI3K inhibitor LY294002 in the same manner as the related derivative SR-3-65, and WXM-1-170 reverses the effect of the PI3K activator 740 Y-P, directly confirming pathway-specific engagement [1]. Indisulam at equivalent concentrations does not produce comparable EMT marker modulation through this pathway [1].
| Evidence Dimension | Mechanism of action – signaling pathway engaged |
|---|---|
| Target Compound Data | PI3K/AKT/GSK-3β/β-catenin pathway attenuation; upregulates E-cadherin, downregulates N-cadherin and vimentin at 10 µM |
| Comparator Or Baseline | Indisulam: functions as a molecular glue (DCAF15/RBM39 ubiquitination axis); does not primarily modulate PI3K/AKT/GSK-3β/β-catenin pathway in gastric cancer cells |
| Quantified Difference | Qualitative mechanistic switch – distinct primary target engagement; WXM-1-170 anti-migration activity is PI3K-pathway-dependent, indisulam's is RBM39-degradation-dependent |
| Conditions | AGS and MGC803 gastric cancer cell lines; 48 h treatment at 10 µM; immunoblotting for EMT markers; pharmacological inhibition/activation with LY294002 and 740 Y-P |
Why This Matters
A scientist selecting a tool compound for PI3K/AKT/β-catenin-dependent anti-migration studies must use WXM-1-170, not indisulam, because indisulam does not engage this pathway as its primary mechanism, and using indisulam would generate false-negative results in PI3K-pathway-focused experiments.
- [1] Hou C, Wu X, Shi R, Xing X, Tian S, Eléouët M, Qiao C, Ma J, Xu G. Subtle structural alteration in indisulam switches the molecular mechanisms for the inhibitory effect on the migration of gastric cancer cells. Biomed Pharmacother. 2024;172:116259. View Source
